Methyl 6-methyl-4-nitropyridine-2-carboxylate
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Overview
Description
Methyl 6-methyl-4-nitropyridine-2-carboxylate is an organic compound with the molecular formula C8H8N2O4 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-methyl-4-nitropyridine-2-carboxylate can be synthesized through several methods. One common synthetic route involves the nitration of 6-methylpyridine-2-carboxylate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-4-nitropyridine-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products Formed
Reduction: Methyl 6-methyl-4-aminopyridine-2-carboxylate.
Substitution: Various substituted pyridine derivatives.
Coupling: Biaryl compounds with diverse functional groups.
Scientific Research Applications
Methyl 6-methyl-4-nitropyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be modified to create biologically active molecules for use in drug discovery and development.
Medicine: Derivatives of this compound may exhibit pharmacological properties and can be investigated for potential therapeutic applications.
Industry: It is used in the production of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of methyl 6-methyl-4-nitropyridine-2-carboxylate depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-methyl-5-nitropyridine-2-carboxylate: Similar structure but with the nitro group at the 5-position.
Methyl 4-methyl-5-nitropyridine-2-carboxylate: Similar structure but with the methyl group at the 4-position and the nitro group at the 5-position.
6-Methyl-4-nitropyridine-2-carbonitrile: Similar structure but with a cyano group instead of the ester group.
Uniqueness
Methyl 6-methyl-4-nitropyridine-2-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both a nitro group and an ester group on the pyridine ring provides a versatile platform for further chemical modifications and functionalization.
Properties
IUPAC Name |
methyl 6-methyl-4-nitropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-3-6(10(12)13)4-7(9-5)8(11)14-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDSJEMOFUPSKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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